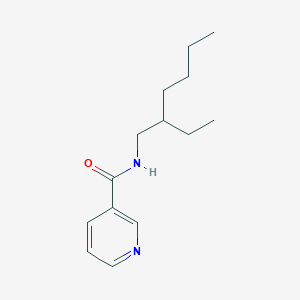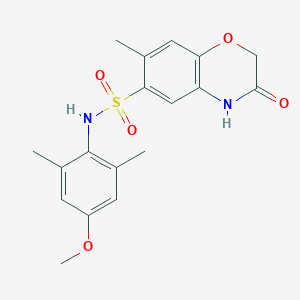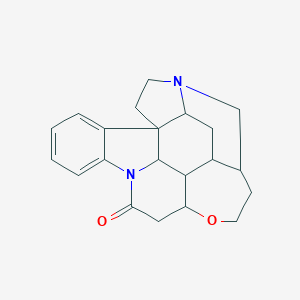
N-(2-ethylhexyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylhexyl)nicotinamide, also known as NEA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of nicotinic acid and has been found to possess several biochemical and physiological effects.
科学研究应用
N-(2-ethylhexyl)nicotinamide has several potential scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and cancer. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-(2-ethylhexyl)nicotinamide is not fully understood. However, it has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory responses. N-(2-ethylhexyl)nicotinamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)nicotinamide has several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylhexyl)nicotinamide has been found to have a protective effect on the liver and kidneys, and it has also been found to improve cognitive function.
实验室实验的优点和局限性
N-(2-ethylhexyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, N-(2-ethylhexyl)nicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on N-(2-ethylhexyl)nicotinamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for arthritis and cancer. Further studies are also needed to fully understand the mechanism of action of N-(2-ethylhexyl)nicotinamide and to improve its bioavailability.
合成方法
N-(2-ethylhexyl)nicotinamide can be synthesized using several methods. One of the most common methods is the reaction of 2-ethylhexanol and nicotinic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure N-(2-ethylhexyl)nicotinamide.
属性
产品名称 |
N-(2-ethylhexyl)nicotinamide |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC 名称 |
N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-7-12(4-2)10-16-14(17)13-8-6-9-15-11-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,16,17) |
InChI 键 |
LAMZDBBLBQNWLV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
规范 SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
